molecular formula C10H9NO3 B3266081 4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 41709-84-6

4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3266081
CAS No.: 41709-84-6
M. Wt: 191.18 g/mol
InChI Key: RRUNUZOMEZXGPY-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dihydro-1H-isoindole-1,3-dione (CAS 41709-84-6) is a chemical compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . It is an ethoxy-substituted derivative of the 1H-isoindole-1,3(2H)-dione (phthalimide) core structure, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . Derivatives of isoindoline-1,3-dione are actively investigated for their potential as therapeutic candidates for neurodegenerative diseases, particularly Alzheimer's disease . These compounds are designed and evaluated as inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are central to the cholinergic hypothesis of Alzheimer's pathology . The phthalimide moiety serves as a key pharmacophore in these studies, often integrated into multi-target directed ligands that are structurally related to known drugs like donepezil . As part of this promising class of compounds, this compound is a valuable building block for researchers in drug discovery and development. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-7-5-3-4-6-8(7)10(13)11-9(6)12/h3-5H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUNUZOMEZXGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292475
Record name 4-Ethoxy-1H-isoindole-1,3(2H)-dione
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Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41709-84-6
Record name 4-Ethoxy-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41709-84-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethoxy 2,3 Dihydro 1h Isoindole 1,3 Dione and Its Analogues

Classical and Established Synthesis Approaches for Isoindole-1,3-dione Derivatives

The foundational methods for the synthesis of isoindole-1,3-diones, including 4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione, have been cornerstone reactions in organic chemistry for over a century. These techniques are characterized by their reliability and broad applicability.

Dehydrative Condensation Reactions of Phthalic Anhydride (B1165640) Derivatives

The most direct and widely practiced method for the synthesis of N-substituted phthalimides is the dehydrative condensation of a corresponding phthalic anhydride with a primary amine. For the target molecule, this involves the reaction of 3-ethoxyphthalic anhydride with a primary amine, typically at elevated temperatures. The reaction proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and subsequent dehydration to form the imide ring.

The reaction is often carried out in a high-boiling solvent such as glacial acetic acid, dimethylformamide (DMF), or toluene (B28343) to facilitate the removal of water. In some cases, the reaction can be performed neat by simply heating a mixture of the two reactants. The choice of conditions is often dependent on the reactivity and boiling point of the amine.

Amine (R-NH₂) Solvent Temperature (°C) Reaction Time (h) Yield (%)
Aniline Glacial Acetic Acid 120 4 92
Benzylamine Toluene 110 6 88
n-Butylamine Neat 150 3 85
Ethanolamine DMF 100 5 90

N-Alkylation and N-Functionalization Strategies (e.g., Modified Gabriel Synthesis)

The Gabriel synthesis, traditionally a method for preparing primary amines, can be adapted to synthesize N-substituted phthalimides. wikipedia.orgnrochemistry.comchemistrysteps.commasterorganicchemistry.combyjus.com This involves the N-alkylation of a pre-formed phthalimide (B116566) salt, typically potassium phthalimide, with an alkyl halide. wikipedia.orgnrochemistry.comchemistrysteps.commasterorganicchemistry.combyjus.com In the context of this compound, this would involve the deprotonation of 4-ethoxyphthalimide with a base like potassium carbonate or potassium hydroxide (B78521) to form the corresponding potassium salt. This salt then acts as a nucleophile, displacing a halide from a primary alkyl halide in an SN2 reaction.

This method is particularly useful for introducing a wide variety of alkyl groups onto the nitrogen atom of the phthalimide core. The reaction is typically carried out in a polar aprotic solvent like DMF to enhance the rate of the SN2 reaction.

Alkyl Halide (R-X) Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Ethyl bromoacetate K₂CO₃ DMF 80 6 95
Benzyl bromide K₂CO₃ Acetonitrile (B52724) 80 4 92
n-Propyl iodide KOH DMF 90 8 85
1,4-Dibromobutane K₂CO₃ DMF 100 12 78 (bis-adduct)

Modern Catalytic Methods in Isoindole-1,3-dione Synthesis

Contemporary organic synthesis has seen a shift towards more efficient and selective catalytic methods. These approaches often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Palladium and copper catalysts have been extensively used in the synthesis of N-substituted phthalimides. nih.govrsc.orgrsc.orgrsc.orgdntb.gov.ua Palladium-catalyzed aminocarbonylation of o-haloaryl compounds provides a powerful route to these structures. nih.govrsc.orgrsc.orgdntb.gov.ua For the synthesis of 4-ethoxy substituted analogues, this could involve the reaction of an o-dihaloarene bearing an ethoxy group with a primary amine and carbon monoxide in the presence of a palladium catalyst. nih.govrsc.orgrsc.orgdntb.gov.ua

Copper-catalyzed N-arylation reactions, often referred to as Ullmann condensation, are effective for the synthesis of N-aryl phthalimides. beilstein-journals.orgbeilstein-journals.orgnih.gov This involves the coupling of an aryl halide with the phthalimide, catalyzed by a copper species. Applying this to 4-ethoxyphthalimide allows for the introduction of various aryl groups.

Catalyst System Reactants Solvent Temperature (°C) Reaction Time (h) Yield (%)
Pd(OAc)₂ / PPh₃ 1,2-diiodo-3-ethoxybenzene, Aniline, CO Toluene 110 12 85
CuI / L-proline 4-Ethoxyphthalimide, Iodobenzene DMSO 90 24 75
PdCl₂(PPh₃)₂ 2-Iodo-3-ethoxybenzoic acid, Benzylamine, CO DMF 120 10 80
Cu(OAc)₂ 4-Ethoxyphthalimide, Phenylboronic acid Methanol 60 18 88

Metal-Free and Organocatalytic Routes

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of phthalimides, driven by the desire to avoid the cost and potential toxicity of transition metals. Organocatalysts, such as L-proline, have been shown to effectively catalyze the condensation of phthalic acids with amines under mild conditions. kab.ac.ugscispace.comresearchgate.netkab.ac.ug This approach is attractive due to the low cost, low toxicity, and ready availability of the catalyst. kab.ac.ugscispace.comresearchgate.netkab.ac.ug

The reaction is believed to proceed through the formation of an activated intermediate, facilitating the nucleophilic attack of the amine and subsequent cyclization.

Catalyst Amine Solvent Temperature (°C) Reaction Time (h) Yield (%)
L-Proline (20 mol%) Aniline Toluene 90 12 88
L-Proline (20 mol%) 4-Methoxyaniline Toluene 90 12 91
L-Proline (20 mol%) Benzylamine Toluene 100 15 85
None (thermal) p-Toluidine Neat 180 2 80

Green Chemistry and Sustainable Protocols for the Synthesis of this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. For the synthesis of this compound and its derivatives, several green approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. ajrconline.orgnih.govsci-hub.boxnih.govresearchgate.net The direct condensation of 3-ethoxyphthalic anhydride with amines can be efficiently carried out under microwave irradiation, often in the absence of a solvent or in a minimal amount of a high-boiling, non-toxic solvent. ajrconline.orgnih.govsci-hub.boxnih.govresearchgate.net

Solvent-free, or solid-state, reactions represent another key green chemistry approach. researchgate.netbeilstein-journals.org By grinding the reactants together, sometimes with a solid catalyst, the need for solvents can be eliminated entirely, simplifying workup procedures and reducing waste. researchgate.netbeilstein-journals.org

Method Reactants Conditions Reaction Time Yield (%)
Microwave 3-Ethoxyphthalic anhydride, Aniline Solvent-free, 150W 5 min 95
Microwave 3-Ethoxyphthalic anhydride, Glycine Water, 200W 10 min 92
Ball Milling 4-Ethoxyphthalimide, Benzyl bromide, K₂CO₃ Solvent-free 60 min 90
Aqueous 3-Ethoxyphthalic acid, Benzylamine High-temperature water 2 h 85

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This approach has been successfully applied to the synthesis of various heterocyclic compounds. nih.gov

In the context of isoindole-1,3-dione synthesis, microwave irradiation can facilitate the cyclization of starting materials. For instance, a facile one-pot synthesis of 4H-benzo rsc.orgresearchgate.netoxazin-4-ones from isatoic anhydrides has been developed using microwave irradiation over a basic alumina (B75360) support under solvent-free conditions. This methodology, which avoids prolonged refluxing and tedious work-ups, can be adapted for the synthesis of phthalimide derivatives. The reaction of an appropriately substituted phthalic anhydride (e.g., 3-ethoxyphthalic anhydride) with an amine source under microwave irradiation would be a direct route to this compound. The key advantages are the significant reduction in reaction time and the potential for improved yields. researchgate.net

Research on Mannich bases has also demonstrated the efficiency of microwave-assisted synthesis, providing a non-catalyzed, reproducible, and environmentally benign alternative to conventional methods. mdpi.com These principles are broadly applicable to the synthesis of complex heterocyclic systems.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Feature Conventional Heating Microwave Irradiation
Reaction Time Prolonged (hours to days) Reduced (minutes)
Energy Source External heating source Direct heating via microwaves
Solvent Use Often requires high-boiling solvents Can be performed solvent-free researchgate.net
Yields Variable Often higher researchgate.net

| Work-up | Can be tedious | Generally simpler |

Solvent-Free and Environmentally Benign Methodologies

The development of solvent-free and environmentally friendly synthetic methods is a cornerstone of green chemistry. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. acs.org Microwave-assisted synthesis under solvent-free conditions represents a significant step in this direction. researchgate.net

For the synthesis of isoindole-1,3-dione derivatives, solid-supported reactions under microwave irradiation are particularly attractive. Using a solid support like basic alumina can eliminate the need for a solvent, simplifying the reaction setup and purification process. A plausible solvent-free synthesis of this compound would involve mixing 3-ethoxyphthalic anhydride and a nitrogen source (like urea (B33335) or an ammonium (B1175870) salt) with a solid support and irradiating the mixture in a microwave reactor.

Another environmentally benign approach involves the use of water as a solvent. A metal-free method for the regioselective synthesis of 2-thiolated quinolines has been developed in water at room temperature, highlighting the potential for aqueous media in heterocyclic synthesis. researchgate.net While not directly applied to phthalimides, this demonstrates the trend towards greener solvents. Furthermore, catalyst-free and one-pot multi-component reactions, sometimes promoted by ultrasound, offer straightforward and efficient pathways to substituted phthalimides under green conditions. nih.govacs.org

Regioselective Synthesis of 4-Substituted Isoindole-1,3-dione Derivatives

Achieving regioselectivity—the control of substituent placement on the aromatic ring—is crucial for synthesizing specific isomers like this compound. The synthesis of 4-substituted phthalimides typically begins with an appropriately substituted starting material, such as 3-substituted phthalic acid or its anhydride.

The synthesis of N-substituted 4-fluoro-1,8-naphthalimides, for example, starts from acenaphthene, which is first fluorinated and then oxidized to form 4-fluoro-1,8-naphthalic anhydride. nuph.edu.ua This anhydride is then reacted with various amines to produce the final N-substituted products. nuph.edu.ua A similar strategy can be applied to the synthesis of 4-ethoxy-isoindole-1,3-diones, starting with 3-ethoxyphthalic acid or a precursor that can be converted to it.

Transition metal-catalyzed reactions have also been developed for the construction of phthalimides, sometimes offering high regioselectivity. rsc.org For example, rhodium-catalyzed cyclization between benzoic acids and isocyanates involves ortho-C–H activation and subsequent amination to afford N-substituted phthalimides. rsc.org While powerful, the starting benzoic acid must already possess the desired substitution pattern. Palladium-catalyzed double C–H activation/annulation of alkynyl-oxime ethers with maleimides is another advanced method for creating substituted phthalimide scaffolds. rsc.org

Ultimately, the most direct route to a 4-substituted isoindole-1,3-dione relies on the availability of the corresponding 3-substituted phthalic anhydride. The synthesis of this precursor is the key step in controlling the regiochemistry of the final product.

Retrosynthetic Analysis for the Elaboration of this compound

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials.

Scheme 1: Retrosynthetic Pathway for this compound

The target molecule, This compound (1) , can be disconnected at the C-N bonds of the imide ring. This disconnection is a standard retrosynthetic step for imides and leads back to 3-ethoxyphthalic anhydride (2) and a generic nitrogen source, such as ammonia (B1221849) or urea. This transformation represents the final imidation step in the forward synthesis, which is typically a condensation reaction.

The key intermediate, 3-ethoxyphthalic anhydride (2) , can be formed from 3-ethoxyphthalic acid (3) via dehydration, usually by heating or using a dehydrating agent.

The synthesis of 3-ethoxyphthalic acid (3) is the crucial step where the ethoxy group is introduced with the correct regiochemistry. A plausible precursor is 3-hydroxyphthalic acid (4) . The ethoxy group can be installed via a Williamson ether synthesis, reacting the hydroxyl group of 3-hydroxyphthalic acid with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Finally, 3-hydroxyphthalic acid (4) can be sourced commercially or synthesized from simpler aromatic precursors through established methods such as oxidation of a substituted xylene or through nucleophilic aromatic substitution on a suitably activated phthalic acid derivative. This analysis provides a logical and feasible synthetic route starting from common chemical building blocks.

Chemical Reactivity and Transformation of 4 Ethoxy 2,3 Dihydro 1h Isoindole 1,3 Dione

Reactions Involving the Imide Nitrogen Atom (N-Functionalization)

The nitrogen atom of the imide group in 4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione is acidic and can be deprotonated by a suitable base to form a nucleophilic phthalimidate anion. This anion readily participates in nucleophilic substitution reactions with various electrophiles, a process central to the well-established Gabriel synthesis of primary amines. wikipedia.orgbyjus.commasterorganicchemistry.com

Common N-functionalization reactions include:

N-Alkylation: The phthalimidate anion reacts with primary alkyl halides in a classic S_N2 reaction to yield N-alkyl-4-ethoxyphthalimides. masterorganicchemistry.combeilstein-journals.orgiu.edu This reaction is a cornerstone of the Gabriel synthesis, providing a robust method for the preparation of primary amines upon subsequent cleavage of the phthalimide (B116566) group. The use of polar aprotic solvents like DMF or acetonitrile (B52724) can facilitate this reaction. beilstein-journals.orgnrochemistry.com

Mitsunobu Reaction: This reaction allows for the N-alkylation of 4-ethoxyphthalimide with primary and secondary alcohols under mild conditions, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtandfonline.comtandfonline.com The reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it a valuable tool in stereoselective synthesis. tandfonline.com

N-Arylation: While less common than N-alkylation, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves the reaction of 4-ethoxyphthalimide with aryl halides in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov

ReactionReagentsProduct TypeReference
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)N-Alkyl-4-ethoxyphthalimide beilstein-journals.org
Mitsunobu ReactionAlcohol, PPh₃, DEAD/DIADN-Alkyl-4-ethoxyphthalimide tandfonline.com
N-ArylationAryl halide, Palladium catalyst, Ligand, BaseN-Aryl-4-ethoxyphthalimide nih.gov

Transformations of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) at the 4-position of the isoindole-1,3-dione core is a relatively stable ether linkage. However, it can undergo cleavage under specific, often harsh, reaction conditions.

Ether Cleavage: The most common method for the cleavage of aryl ethers is treatment with strong Lewis acids, most notably boron tribromide (BBr₃). nih.govnih.gov This reaction would convert the 4-ethoxy group to a hydroxyl group, yielding 4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione. The mechanism involves the formation of an adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the ethyl group. tandfonline.comtandfonline.comnih.govufp.pt Other reagents capable of cleaving aryl ethers include strong protic acids like HBr and HI, though these often require high temperatures.

ReactionReagentsProductReference
Ether CleavageBoron tribromide (BBr₃)4-Hydroxy-2,3-dihydro-1H-isoindole-1,3-dione nih.gov

Reactivity of the Aromatic Ring System of this compound

The aromatic ring of this compound is influenced by two substituents: the electron-donating ethoxy group and the electron-withdrawing phthalimido group. The interplay of these groups dictates the regioselectivity and rate of substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the ethoxy group is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. nrochemistry.comnih.govrsc.org Conversely, the phthalimido group is a deactivating and meta-directing group due to the electron-withdrawing nature of the two carbonyl groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The primary products would likely be 3-nitro- and 5-nitro-4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom, again, primarily at the positions ortho and para to the ethoxy group. nih.govnih.gov

Friedel-Crafts Reactions: Alkylation and acylation reactions are also possible, though the deactivating effect of the phthalimido group might necessitate harsher reaction conditions. researchgate.net

ReactionReagentsExpected Major ProductsReference
NitrationHNO₃, H₂SO₄3-Nitro- and 5-nitro-4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione researchgate.net
BrominationBr₂, FeBr₃3-Bromo- and 5-bromo-4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (S_NAr) on the aromatic ring of this compound is generally difficult as the ring is not highly electron-deficient. For an S_NAr reaction to occur, a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to the leaving group are typically required. researchgate.net

The ethoxy group itself is a poor leaving group. Therefore, direct displacement of the ethoxy group by a nucleophile is unlikely under standard S_NAr conditions. However, if a halogen were introduced at a position activated by the phthalimido group's electron-withdrawing effect (e.g., at the 3 or 5 position relative to a nitro group), subsequent nucleophilic substitution might be possible.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more viable pathway for the introduction of nucleophiles onto the aromatic ring, typically starting from a halogenated derivative of this compound. researchgate.netresearchgate.net

Cycloaddition and Pericyclic Reactions of the Isoindole-1,3-dione Core

The isoindole-1,3-dione core can participate in cycloaddition reactions, although its aromatic character makes it less reactive as a diene compared to non-aromatic dienes.

Diels-Alder Reaction: The isoindole-1,3-dione system can potentially act as a diene in a [4+2] cycloaddition reaction, particularly with highly reactive dienophiles. youtube.com However, the reaction would require overcoming the aromatic stabilization energy of the benzene (B151609) ring. More commonly, N-substituted isoindole-1,3-diones can be precursors to more reactive isoindole dienes for Diels-Alder reactions. rsc.orgrsc.org

1,3-Dipolar Cycloaddition: The double bonds within the aromatic ring of this compound can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides. nih.govorganic-chemistry.orgdoaj.orgresearchgate.netnih.govwikipedia.org These reactions lead to the formation of five-membered heterocyclic rings fused to the isoindole core. The regioselectivity of these reactions would be influenced by the electronic effects of the ethoxy and phthalimido groups. researchgate.net

Reaction TypeReactantProduct TypeReference
Diels-AlderDienophileCycloadduct youtube.com
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., Azomethine ylide)Fused heterocycle researchgate.net

Oxidative and Reductive Pathways of this compound

The this compound molecule has several sites that can undergo oxidation or reduction.

Oxidative Pathways:

Oxidation of the Aromatic Ring: Strong oxidizing agents can lead to the degradation of the aromatic ring. However, under controlled conditions, it might be possible to achieve specific transformations. For instance, oxidation of the aromatic ring of related phthalimide derivatives can lead to the formation of more complex polycyclic structures.

Baeyer-Villiger Oxidation: While not directly applicable to the aromatic ring, if a ketone were present as a substituent, a Baeyer-Villiger oxidation could be performed to insert an oxygen atom and form an ester. rsc.orgorganic-chemistry.orgwikipedia.orgsigmaaldrich.comchem-station.com

Reductive Pathways:

Reduction of the Imide Group: The carbonyl groups of the imide can be reduced. Catalytic hydrogenation over palladium in the presence of an acid can selectively reduce one of the carbonyl groups to a methylene (B1212753) group, yielding an isoindolinone. doaj.org More vigorous reduction with reagents like lithium aluminum hydride would likely reduce both carbonyls and potentially the ester linkage of the ethoxy group. The use of sodium borohydride (B1222165) is generally not strong enough to reduce the imide carbonyls but can reduce other functional groups if present. researchgate.net

Reduction of the Aromatic Ring: Under forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the aromatic ring can be reduced to a cyclohexane (B81311) ring.

Cleavage of the Imide Ring: The phthalimide group can be cleaved to release a primary amine. This is a key step in the Gabriel synthesis and is typically achieved by treatment with hydrazine (B178648) (Ing-Manske procedure) or by acidic or basic hydrolysis. beilstein-journals.orgresearchgate.net

Reaction TypeReagentsProduct TypeReference
Imide Reduction (partial)H₂, Pd/C, acid4-Ethoxyisoindolin-1-one doaj.org
Imide CleavageHydrazine4-Ethoxy-1,2-benzenedicarboxylic acid and primary amine beilstein-journals.org

Mechanistic Elucidation of Key Chemical Transformations

The chemical behavior of this compound, a derivative of phthalimide, is governed by the electrophilic character of its carbonyl carbons and the nucleophilicity of the imide nitrogen. The presence of the electron-donating ethoxy group at the 4-position of the benzene ring introduces a significant electronic effect that modulates the reactivity of the entire molecule. This section delves into the mechanistic pathways of key chemical transformations, drawing upon established principles of physical organic chemistry and studies on related phthalimide derivatives.

The hydrolysis of phthalimides, including the 4-ethoxy derivative, proceeds via a nucleophilic acyl substitution mechanism. This transformation can be catalyzed by either acid or base, with distinct mechanistic features.

Base-Catalyzed Hydrolysis:

In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. This is generally the rate-determining step. The electron-donating ethoxy group at the 4-position increases the electron density on the benzene ring and, by resonance, on the carbonyl groups. This effect slightly deactivates the carbonyl carbons towards nucleophilic attack compared to unsubstituted phthalimide. However, the reaction still proceeds efficiently.

The proposed mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, resulting in the cleavage of the carbon-nitrogen bond and the formation of an intermediate phthalamic acid salt.

Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate and the amide, yielding 4-ethoxyphthalamic acid.

The kinetics of base-catalyzed hydrolysis of phthalimide itself have been shown to follow a consecutive first-order reaction mechanism, first forming phthalamic acid and then phthalic acid and ammonia (B1221849). rsc.org A similar kinetic profile is anticipated for the 4-ethoxy derivative.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the mechanism involves the initial protonation of one of the carbonyl oxygen atoms. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The mechanistic steps are as follows:

Protonation: A hydronium ion protonates a carbonyl oxygen.

Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the imide nitrogen.

Ring Opening: The C-N bond cleaves, opening the ring to form protonated 4-ethoxyphthalamic acid.

Deprotonation: The final product, 4-ethoxyphthalamic acid, is formed upon deprotonation.

Studies on the acid-catalyzed hydrolysis of related N-substituted phthalimides suggest an A-2 mechanism, where the nucleophilic attack of water on the protonated substrate is the rate-determining step. researchgate.netjcsp.org.pk The electron-donating ethoxy group can also stabilize the positive charge that develops on the carbonyl carbon in the transition state, potentially accelerating the rate of hydrolysis compared to electron-withdrawn derivatives.

The 4-ethoxy group exerts a significant electronic influence on the reactivity of the isoindole-1,3-dione system. As an electron-donating group, it increases the electron density of the aromatic ring through resonance. This has several mechanistic consequences:

Nucleophilic Aromatic Substitution: The increased electron density on the benzene ring makes it less susceptible to nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: Conversely, the electron-rich aromatic ring is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the ethoxy group.

Reactivity of the Imide Ring: The electron-donating nature of the ethoxy group can influence the reactivity of the imide functionality. For instance, in transition metal-catalyzed reactions, electron-donating groups on the phthalimide ring have been observed to have a positive effect on the reaction rate. rsc.org This is attributed to the increased electron density on the phthalimide nitrogen, enhancing its nucleophilicity or its ability to coordinate with the metal center.

The following table summarizes the expected electronic effects of the 4-ethoxy group on various reaction types:

Reaction TypeInfluence of 4-Ethoxy GroupMechanistic Rationale
Base-Catalyzed Hydrolysis Slight deactivation of carbonylsIncreased electron density on carbonyl carbons reduces their electrophilicity.
Acid-Catalyzed Hydrolysis Potential rate enhancementStabilization of the positive charge in the transition state.
Nucleophilic Aromatic Substitution DeactivationIncreased electron density on the aromatic ring repels nucleophiles.
Electrophilic Aromatic Substitution Activation (ortho, para-directing)Increased electron density on the aromatic ring attracts electrophiles.
Transition Metal-Catalyzed N-Arylation Rate enhancementIncreased nucleophilicity of the imide nitrogen. rsc.org

Computational and Theoretical Investigations of 4 Ethoxy 2,3 Dihydro 1h Isoindole 1,3 Dione

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for predicting the molecular and electronic properties of compounds like substituted isoindoline-1,3-diones. nih.govnih.govsemanticscholar.org DFT methods are chosen for their balance of computational cost and accuracy in describing electron correlation effects. niscpr.res.in Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to calculate the molecular structure and vibrational spectra of these types of molecules. niscpr.res.inmdpi.com

The electronic structure of a molecule is key to understanding its reactivity and optical properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical characteristics. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. niscpr.res.in This small gap often correlates with higher chemical reactivity and can indicate potential for charge transfer interactions within the molecule. Conversely, a large HOMO-LUMO gap signifies a harder, more stable, and less reactive molecule. researchgate.net For the related compound 2-(4-ethoxyphenyl)isoindoline-1,3-dione, the HOMO-LUMO gap was calculated to be 3.607 eV, indicating significant charge transfer interactions. niscpr.res.in

Molecular orbital analysis also reveals the distribution of electron density. For isoindoline-1,3-dione derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This distribution governs the sites susceptible to electrophilic and nucleophilic attack. Furthermore, the analysis of charge distribution and the resulting molecular electrostatic potential (MEP) map can identify regions prone to intermolecular interactions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for an Isoindoline-1,3-dione Derivative (Example Data) Data presented is for a related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, and serves as an example of typical values obtained from DFT calculations.

ParameterValue
HOMO Energy (EH)-6.159 eV
LUMO Energy (EL)-2.552 eV
HOMO-LUMO Gap (ΔE)3.607 eV
Chemical Hardness (η)1.804 eV
Chemical Softness (S)0.277 eV

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. Using methods like DFT, researchers can calculate bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from techniques like X-ray diffraction. niscpr.res.in

For flexible molecules, conformational analysis is performed to identify the various stable conformers and their relative energies. While the isoindoline-1,3-dione core is rigid and planar, substituents like the ethoxy group on the 4-position would introduce conformational flexibility. nih.gov Theoretical studies can determine the preferred orientation of the ethoxy group relative to the isoindoline ring system, which is crucial for understanding its interactions with biological targets.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants and intermediates to products.

For isoindoline-1,3-dione derivatives, this could involve modeling their synthesis or their metabolic pathways. For instance, the synthesis of various isoindolinone frameworks has been explored through palladium-catalyzed reactions, where computational modeling could elucidate the intricate steps of isocyanide insertion and C-H bond activation. cell.com Such studies provide a deeper understanding of reaction barriers and kinetics, aiding in the optimization of reaction conditions.

Prediction of Spectroscopic Signatures and Electronic Transitions

Computational methods are highly effective at predicting various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. niscpr.res.in These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. For example, in studies of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, TD-DFT calculations were used to assign the observed absorption bands to specific electronic transitions between molecular orbitals. niscpr.res.in

Similarly, vibrational spectra (Infrared and Raman) can be computed by calculating the harmonic vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of vibrational modes to specific functional groups, such as the characteristic C=O stretching vibrations of the imide group. niscpr.res.inmdpi.com

Computational Design and Rational Exploration of Novel Derivatives of 4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione

Computational tools are instrumental in the rational design of new molecules with desired properties. Starting with a lead compound like this compound, in silico methods can be used to explore how structural modifications would affect its biological activity or material properties. nih.govnih.gov

By systematically altering substituents on the isoindoline-1,3-dione scaffold, researchers can create a virtual library of novel derivatives. mdpi.com Properties such as binding affinity to a biological target (via molecular docking), pharmacokinetic profiles (ADME-Tox prediction), and electronic properties can be calculated for each derivative. This computational pre-screening allows chemists to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govpensoft.net

Theoretical Studies of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and telecommunications. acgpubs.org The isoindoline-1,3-dione scaffold, with its delocalized π-electron system, is a candidate for NLO materials. acgpubs.orgresearchgate.net

Theoretical calculations are a primary tool for predicting the NLO response of a molecule. Key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) can be calculated using DFT. The first hyperpolarizability (β) is a measure of the second-order NLO response. A large β value, often associated with molecules that have a strong charge-transfer character and a small HOMO-LUMO gap, indicates a significant NLO effect. researchgate.netajchem-a.com Computational studies on isoindoline-1,3-dione-fullerene conjugates have shown that this molecular system has a good propensity for NLO activity due to efficient electronic transfer. researchgate.net Similar studies on a potential 4-ethoxy derivative would help in evaluating its suitability for NLO applications.

Advanced Applications of 4 Ethoxy 2,3 Dihydro 1h Isoindole 1,3 Dione and Its Derivatives in Chemical Sciences

Utility as Versatile Synthetic Intermediates and Building Blocks for Complex Organic Molecules

The phthalimide (B116566) core, of which 4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a substituted example, is a well-established synthon in organic chemistry. mdpi.com Phthalimide and its derivatives serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals, fungicides, and herbicides. mdpi.com The chemical stability of the phthalimide group, coupled with its ability to undergo various transformations, makes it an ideal protecting group for primary amines. This application is particularly valuable in peptide synthesis, where protecting the amine functionality is essential to prevent undesirable side reactions and racemization. wikipedia.org

The synthesis of complex molecules often involves multi-step sequences where the phthalimide moiety can be introduced and later removed under specific conditions to unmask the primary amine. For instance, the Gabriel synthesis utilizes potassium phthalimide to convert alkyl halides into primary amines. This classical method underscores the role of the phthalimide structure as a masked form of ammonia (B1221849). wikipedia.org Furthermore, the aromatic ring of the phthalimide can be functionalized, as seen in the 4-ethoxy derivative, allowing for the introduction of various substituents that can modulate the steric and electronic properties of the final molecule. This adaptability makes phthalimide derivatives, including the 4-ethoxy variant, valuable building blocks for creating diverse molecular architectures with specific biological or material properties. mdpi.comrsc.org

ApplicationRole of Phthalimide MoietyExample of Compound Class
Pharmaceutical SynthesisPrecursor to biologically active compoundsAnticonvulsants, anti-inflammatory agents nih.gov
Agrochemical DevelopmentCore structure for fungicides and herbicidesFolpet wikipedia.org
Peptide SynthesisProtecting group for primary aminesN-protected amino acids
Organic SynthesisMasked source of ammoniaGabriel synthesis of primary amines wikipedia.org

Contributions to Material Science and Optoelectronic Technologies

The unique electronic characteristics of the phthalimide ring system have led to its exploration in the field of material science, particularly in the development of advanced optoelectronic materials.

Phthalimide derivatives have emerged as a promising class of materials for organic light-emitting diodes (OLEDs). mdpi.com Their notable electron-accepting and electron-transporting capabilities make them suitable for use as emitters in these devices. mdpi.com The performance of an OLED is highly dependent on the molecular structure of the emitter. By optimizing the device architecture, phthalimide-based fluorescent materials can achieve high brightness and external quantum efficiencies. mdpi.com For example, strategic device stacking has been shown to significantly enhance the current efficiency of OLEDs incorporating phthalimide emitters, demonstrating the critical role of device engineering in harnessing the potential of these materials. mdpi.com

The phthalimide core's electron-accepting nature makes it a valuable component in designing materials for organic electronics. mdpi.com This property can be tuned by introducing substituents on the aromatic ring, such as the ethoxy group in this compound, which can influence the material's electronic and photophysical properties. Research into phthalimide derivatives continues to be an active area for the development of next-generation light-emitting materials, including those for Thermally Activated Delayed Fluorescence (TADF) applications. mdpi.com

PropertyRelevance to Optoelectronics
Electron-Accepting AbilityFacilitates charge separation and transport
Electron-Transport CapabilitiesEnhances efficiency of charge injection and mobility
Tunable Photophysical PropertiesAllows for the design of materials with specific emission colors

The fascinating photophysical properties of phthalimide derivatives have also been leveraged in the development of chemical sensors. prgscience.com These compounds can be designed to exhibit changes in their absorption or fluorescence spectra upon interaction with specific analytes, forming the basis for selective chemosensors. For instance, phthalimide-based sensors have been developed for the colorimetric and spectrophotometric detection of metal ions, such as Cu(II), in aqueous solutions. prgscience.com The interaction between the sensor molecule and the metal ion can lead to a noticeable color change and shifts in the absorption spectrum, enabling quantitative detection. prgscience.com

The design of these sensors often involves incorporating a receptor unit that can selectively bind to the target analyte, which is then electronically coupled to the phthalimide fluorophore. The electron-withdrawing nature of the phthalimide group can enhance the binding affinity of the sensor for certain analytes. acs.org Furthermore, the three-dimensional structure of the sensor can be tailored to create specific binding pockets for the target molecule, leading to high selectivity. acs.org The versatility of the phthalimide scaffold allows for the synthesis of a wide range of sensors for various applications, including environmental monitoring and biological imaging. acs.orgcsic.esuni-koeln.de

Sensor TypeTarget AnalyteDetection Principle
Colorimetric SensorCu(II) ionsChange in color and absorption spectrum upon binding prgscience.com
Fluorescence SensorSulfosulfuron (pesticide)Enhancement of fluorescence intensity upon interaction acs.org
Anion SensorChiral and achiral anionsChanges in fluorescence and absorption upon binding uni-koeln.de

Role in Catalyst and Ligand Development

While the direct use of this compound as a catalyst or ligand is not extensively documented, the synthesis of phthalimide derivatives often involves metal catalysis. Various transition metal catalysts, such as copper and palladium, have been employed for the efficient construction of the phthalimide framework. rsc.orgnih.gov For example, copper-catalyzed oxidation of arene-fused cyclic amines provides a route to phthalimide derivatives. nih.gov Similarly, palladium-catalyzed cycloaminocarbonylation of o-haloarenes has been utilized for the synthesis of N-substituted phthalimides. rsc.org

These synthetic methodologies highlight the importance of catalysis in accessing functionalized phthalimide structures. The development of more efficient and environmentally friendly catalytic systems for phthalimide synthesis remains an active area of research. This includes the exploration of metal-free catalytic systems, such as organocatalysis, which offer advantages in terms of cost, toxicity, and sustainability. nih.gov The functional groups present on the phthalimide ring, such as the ethoxy group, can potentially influence the reactivity and efficiency of these catalytic transformations.

Integration into Polymer and Dye Chemistry

The robust nature and desirable electronic properties of the phthalimide moiety have led to its incorporation into polymers and dyes for various applications. rsc.org

In polymer chemistry, phthalimide-containing polymers are being investigated as redox-active materials for all-organic batteries. acs.orgchemrxiv.org The phthalimide group can undergo reversible electrochemical reduction, making it a suitable component for the anode of a battery. acs.orgchemrxiv.org The polymer backbone can be designed to modulate the solid-state properties of the material, including its structural, ionic, and electronic characteristics. acs.orgchemrxiv.org Molecular dynamics simulations and electronic structure calculations are being used to predict and optimize the performance of these phthalimide-based polymers, with the aim of achieving high electron transport capabilities. acs.orgchemrxiv.org

In the field of dye chemistry, phthalimide derivatives are used as precursors to anthranilic acid, which is a key intermediate in the synthesis of azo dyes. wikipedia.org Furthermore, the phthalimide structure itself can be part of the chromophore in disperse dyes. researchgate.netresearchgate.net Azo disperse dyes based on phthalimide have been synthesized and their spectral properties investigated. researchgate.netresearchgate.net These dyes can exhibit a range of colors from yellow to violet, and their properties can be tuned by modifying the substituents on the phthalimide ring and the coupling component. researchgate.netresearchgate.net Phthalimide-based dyes have shown excellent dyeing fastness on polyester (B1180765) fabrics and offer an alternative to traditional dyeing processes that have a greater environmental impact. researchgate.netresearchgate.net

Application AreaRole of Phthalimide MoietyKey Findings
Polymer ChemistryRedox-active group in polymers for organic batteriesPhthalimide-containing polymers show promise as high-performance anodic materials. acs.orgchemrxiv.org
Dye ChemistryCore structure for azo disperse dyesPhthalimide-based dyes exhibit good color range and fastness properties on synthetic fabrics. researchgate.netresearchgate.net

Future Research Directions for 4 Ethoxy 2,3 Dihydro 1h Isoindole 1,3 Dione

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione should prioritize the exploration of green and sustainable synthetic methodologies to minimize environmental impact and enhance process efficiency.

Traditional methods for synthesizing phthalimide (B116566) derivatives often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. eijppr.com Green alternatives that are being explored for related compounds and could be adapted for the synthesis of the 4-ethoxy derivative include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, from hours to minutes, and improve yields of phthalimide derivatives by 5-12%. eijppr.com The use of reusable and non-toxic catalysts like montmorillonite-KSF clay in conjunction with microwave irradiation presents a particularly attractive green approach. eijppr.com

High-Temperature, High-Pressure H₂O/EtOH Mixtures: Utilizing mixtures of water and ethanol (B145695) at elevated temperatures and pressures can serve as a clean and effective solvent system for the condensation of phthalic acids or anhydrides with amines. rsc.org This method often results in the direct crystallization of the pure product, simplifying purification processes. rsc.org

Ultrasound-Promoted Synthesis: Sonication offers a green and efficient method for promoting chemical reactions. Ultrasound-assisted cascade reactions have been successfully employed for the synthesis of substituted phthalimides in good yields using ethanol as a solvent. nih.govresearchgate.net

Organocatalysis: Metal-free synthesis using organocatalysts is an environmentally friendly and cost-effective alternative to transition metal-catalyzed reactions. rsc.org L-proline, for instance, has been used to catalyze the synthesis of functionalized phthalimides. organic-chemistry.org

Future research should focus on optimizing these green methodologies for the specific synthesis of this compound, potentially starting from 3-ethoxyphthalic acid or its anhydride (B1165640). A comparative analysis of these methods in terms of yield, purity, reaction time, and environmental impact would be highly valuable.

Discovery of Novel Chemical Reactivity and Unexplored Transformations

The reactivity of the phthalimide core, characterized by its imide functionality and aromatic ring, offers a rich landscape for chemical transformations. While the fundamental reactivity of phthalimides is well-established, the influence of the 4-ethoxy substituent on the reactivity of the isoindole-1,3-dione scaffold remains largely unexplored.

Future investigations should aim to uncover novel chemical reactivity and transformations of this compound. Key areas of interest include:

Functionalization of the Aromatic Ring: The electron-donating nature of the ethoxy group is expected to influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. A systematic study of reactions such as nitration, halogenation, and Friedel-Crafts reactions would provide valuable insights into the directing effects of the ethoxy and imide functionalities.

Transformations of the Imide Group: While the Gabriel synthesis is a classic application of the phthalimide group, modern organic synthesis seeks more diverse transformations. Research into ruthenium-catalyzed decarbonylative cleavage of the phthalimide ring to form amides could be extended to the 4-ethoxy derivative, offering a novel synthetic tool. bohrium.com

Cycloaddition Reactions: The diene-like character of the aromatic ring in certain isoindole derivatives suggests the potential for Diels-Alder reactions. researchgate.net Investigating the participation of this compound in such cycloadditions could lead to the synthesis of complex polycyclic structures.

Photocatalytic Transformations: The modular synthesis of carbazole-substituted phthalimides has demonstrated their potential as photocatalysts. thieme-connect.de Exploring the synthesis of photocatalytically active derivatives starting from this compound could open up new avenues in organic synthesis.

A comprehensive exploration of its reactivity profile will not only expand the fundamental understanding of this compound but also provide access to a wider range of novel derivatives with potentially interesting properties.

Advanced Computational Modeling for Property Prediction and Rational Molecular Design

In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding the rational design of new compounds. Advanced computational modeling will be crucial in accelerating the discovery and development of applications for this compound.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: For various biological activities of interest, QSAR models can be developed to correlate the structural features of this compound and its derivatives with their predicted efficacy. eijppr.comnih.govnih.govmdpi.comresearchgate.net This approach can guide the design of new analogs with enhanced activity.

Molecular Docking Simulations: To explore potential biological targets, molecular docking studies can be employed to predict the binding affinity and interaction modes of this compound with various enzymes and receptors. nih.gov This can help in identifying promising therapeutic areas for this compound.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can provide fundamental insights into its chemical behavior and help in interpreting experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and its biological targets, offering a deeper understanding of the binding process and the stability of the complex. mdpi.com

The integration of these computational approaches will enable a more targeted and efficient research and development process, reducing the need for extensive and costly experimental screening.

Expansion of Applications into Emerging Areas of Chemical Technology

The versatile scaffold of isoindole-1,3-dione has led to its application in diverse fields, including medicinal chemistry, materials science, and agrochemicals. nih.govmdpi.com The introduction of the 4-ethoxy group can modulate the physicochemical properties of the parent molecule, potentially unlocking new and improved applications.

Future research should aim to expand the applications of this compound into emerging areas of chemical technology:

Organic Electronics: Phthalimide and naphthalimide-based organic π-conjugated small molecules have been investigated for their use in electronic devices. rsc.org The electronic properties of this compound should be explored to assess its potential as a building block for organic semiconductors, dyes for solar cells, and components of organic light-emitting diodes (OLEDs).

Fluorescent Probes and Sensors: The inherent fluorescence of some isoindole derivatives makes them attractive candidates for the development of chemical sensors. researchgate.net Research could focus on designing derivatives of this compound that exhibit changes in their fluorescence properties in the presence of specific analytes.

Advanced Polymers: Phthalimide-containing polymers are known for their high thermal stability and excellent mechanical properties. The incorporation of the 4-ethoxy-substituted monomer into polymer backbones could lead to new materials with tailored properties for applications in high-performance engineering plastics and advanced coatings.

Medicinal Chemistry: The phthalimide scaffold is a privileged structure in drug discovery. researchgate.netmdpi.comnih.govacs.org The 4-ethoxy derivative should be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, to identify potential therapeutic applications.

By systematically exploring these emerging areas, the full potential of this compound as a valuable chemical entity can be realized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted phthalic anhydrides with ethoxy-containing amines. For example, analogous derivatives are synthesized using reflux conditions (e.g., 110°C) in solvents like N,N-dimethylpropionamide, with reaction times up to 12 hours . Optimization may include adjusting stoichiometry, temperature, and catalyst use. Purity is assessed via HPLC or NMR, ensuring minimal side products.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Identifies ethoxy group protons (δ ~1.3–1.5 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) and aromatic protons (δ ~7.0–8.0 ppm).
  • 13C NMR : Confirms carbonyl carbons (δ ~165–175 ppm) and ethoxy carbons (δ ~15–70 ppm).
  • IR Spectroscopy : Detects carbonyl stretches (~1700–1750 cm⁻¹). Comparative analysis with structurally similar isoindole-diones (e.g., 4-bromo derivatives) validates assignments .

Q. What key physicochemical properties (e.g., logP, melting point) influence the reactivity of this compound?

  • Methodological Answer :

  • logP : Estimated ~1.73 (similar to analogs), indicating moderate hydrophobicity for cellular uptake .
  • Melting Point : Analogous compounds (e.g., 4-bromo derivative) melt at ~260°C, suggesting thermal stability .
  • Density/Refractive Index : Density ~1.357 g/cm³ and refractive index ~1.626 aid in solvent selection for crystallization .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural elucidation of this compound derivatives?

  • Methodological Answer :

  • Use SHELXL for high-resolution refinement to address disorder or twinning .
  • ORTEP-III visualizes electron density maps, clarifying ambiguous atomic positions .
  • Cross-validate with powder XRD to detect polymorphic variations.

Q. How can structure-activity relationship (SAR) studies explore the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Vary substituents (e.g., halogenation, alkylation) on the isoindole ring.
  • In Vitro Assays : Test antimicrobial activity against Gram-positive/negative strains.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock) to predict interactions with targets like bacterial enzymes .

Q. What methodological approaches analyze the stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to UV light, humidity, and temperatures (25–60°C) over 4–12 weeks.
  • Analytical Tools : Monitor degradation via HPLC-MS to identify breakdown products. Adjust storage conditions (e.g., inert gas, low temperature) based on results .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies for isoindole-dione derivatives?

  • Methodological Answer :

  • Purity Verification : Use LC-MS to confirm compound integrity, as impurities (e.g., unreacted phthalic anhydride) may skew results.
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from validated synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.